N-[2-(benzyloxy)phenyl]-2-furamide is an organic compound with the molecular formula . This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
N-[2-(benzyloxy)phenyl]-2-furamide is classified as an amide due to the presence of the amide functional group. It can be sourced from various chemical suppliers and is often used in research settings for its potential applications in medicinal chemistry and organic synthesis. The compound is also noted for its potential biological activity, making it a subject of interest in pharmacological studies.
The synthesis of N-[2-(benzyloxy)phenyl]-2-furamide typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, emphasizing the need for careful control of reaction conditions to achieve high yields.
The molecular structure of N-[2-(benzyloxy)phenyl]-2-furamide consists of:
The compound's InChI Key is AWJXKTXBVUFYPY-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C=C(C=C)C(C)=C(C=C).
N-[2-(benzyloxy)phenyl]-2-furamide can undergo several types of chemical reactions:
These reactions demonstrate the compound's versatility and potential for further functionalization.
These properties are crucial for understanding how N-[2-(benzyloxy)phenyl]-2-furamide can be handled and utilized in laboratory settings.
N-[2-(benzyloxy)phenyl]-2-furamide has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: